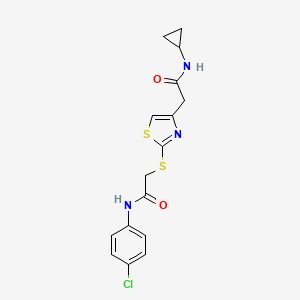![molecular formula C23H27N3O8S2 B2772874 6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-81-4](/img/structure/B2772874.png)
6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an amide group, a sulfonamide group, and two carboxylate groups. It also contains a thieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds, such as pyrimidines, are known to participate in a wide range of reactions due to their biological activities .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds, such as dihydrothiophenium derivatives, showcases the chemical versatility and potential applications of sulfur and nitrogen-containing heterocycles in various fields, including pharmaceuticals and agrochemicals. These compounds are synthesized through reactions involving secondary amines like morpholine, highlighting the importance of nitrogen-sulfur heterocycles in developing new chemical entities with potential biological activities (Yamagata et al., 1993).
Novel Pyridine and Pyrimidine Derivatives : The creation of novel pyridine and pyrimidine derivatives through the reaction of compounds with secondary amines, such as morpholine, is of significant interest in medicinal chemistry. These processes often lead to compounds with unique structures and potential biological activities, underscoring the role of innovative synthetic chemistry in the development of new therapeutic agents (Ratemi et al., 1993).
Potential Applications in Scientific Research
Vasodilation Properties : Compounds synthesized from reactions involving secondary amines have been evaluated for their vasodilation properties. Such research is crucial in the search for new therapeutic agents that can manage cardiovascular diseases by modulating blood vessel diameter (Girgis et al., 2008).
Agrochemical Applications : The synthesis of heterocyclic compounds with potential agrochemical applications, particularly as herbicide safeners, illustrates the broader utility of these chemical entities in fields beyond human medicine. This research demonstrates the adaptability of heterocyclic chemistry in addressing specific needs across different sectors, including agriculture (Dotsenko et al., 2023).
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S2/c1-3-34-23(29)25-9-8-17-18(14-25)35-21(19(17)22(28)32-2)24-20(27)15-4-6-16(7-5-15)36(30,31)26-10-12-33-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDIXHUOGSWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

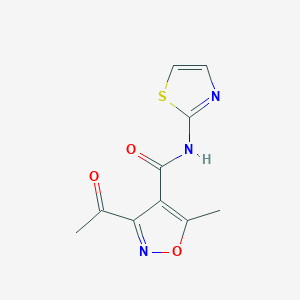
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)
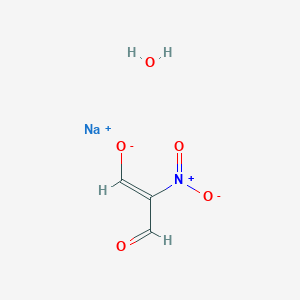
![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)
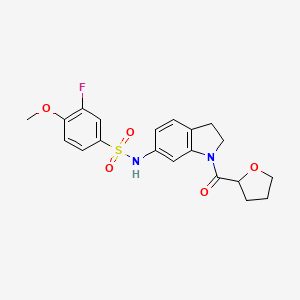

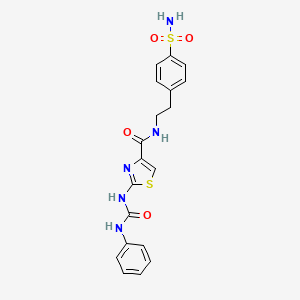
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
